3-(3-Bromothiophen-2-yl)butan-2-ol

Catalog No.
S13801400
CAS No.
M.F
C8H11BrOS
M. Wt
235.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromothiophen-2-yl)butan-2-ol

Product Name

3-(3-Bromothiophen-2-yl)butan-2-ol

IUPAC Name

3-(3-bromothiophen-2-yl)butan-2-ol

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

InChI

InChI=1S/C8H11BrOS/c1-5(6(2)10)8-7(9)3-4-11-8/h3-6,10H,1-2H3

InChI Key

YPNXZQZUZYMZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CS1)Br)C(C)O

3-(3-Bromothiophen-2-yl)butan-2-ol is an organic compound characterized by the presence of a bromothiophene group and a butanol moiety. This compound features a thiophene ring substituted with a bromine atom at the 3-position and a hydroxyl group attached to a butane chain at the 2-position. The molecular formula is C₉H₁₁BrOS, and it has potential applications in medicinal chemistry and materials science due to its unique structure and reactivity.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of different alcohol derivatives.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, potentially yielding 3-bromothiophene derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agents used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several synthetic routes can be employed to produce 3-(3-Bromothiophen-2-yl)butan-2-ol:

  • Bromination of Thiophene: This involves the bromination of thiophene using bromine or N-bromosuccinimide to yield 3-bromothiophene.
  • Grignard Reaction: The 3-bromothiophene can then undergo a Grignard reaction with an appropriate reagent (e.g., butylmagnesium bromide) to introduce the butanol moiety.
  • Hydrolysis: Following the Grignard reaction, hydrolysis can be performed to obtain the final product.

These methods provide efficient pathways for synthesizing this compound in both laboratory and industrial settings.

3-(3-Bromothiophen-2-yl)butan-2-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Materials Science: Its chemical properties could be harnessed in creating novel materials with specific electronic or optical characteristics.
  • Organic Synthesis: It can act as an intermediate for synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-(3-Bromothiophen-2-yl)butan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-olContains a bromothiophene and a methyl group on butanolDifferent substitution pattern on thiophene
3-BromothiopheneSimple structure without the butanol moietyLacks alcohol functionality
4-(4-Bromothiophen-2-yl)-butan-2-olBromine at a different position on thiopheneVariation in bromine placement affects reactivity
4-(Bromothiophen)-1-butanolSimilar alcohol functionality but different thiophene substitutionDifferent biological activity potential

The uniqueness of 3-(3-Bromothiophen-2-yl)butan-2-ol lies in its specific combination of functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds. This specificity opens avenues for targeted research in drug development and materials science.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.97140 g/mol

Monoisotopic Mass

233.97140 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types